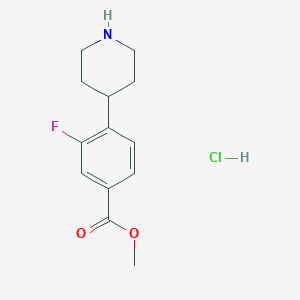

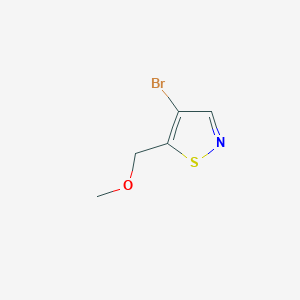

![molecular formula C8H7NO2 B2823277 3,4-二氢-苯并[1,4]噁唑-2-酮 CAS No. 98554-71-3](/img/structure/B2823277.png)

3,4-二氢-苯并[1,4]噁唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-benzo[1,4]oxazin-2-one is a chemical compound that has been studied for its potential applications in various fields. It has been synthesized through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .

Synthesis Analysis

The synthesis of 3,4-Dihydro-benzo[1,4]oxazin-2-one involves a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Additionally, a robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-benzo[1,4]oxazin-2-one was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Chemical Reactions Analysis

The formation of 3,4-Dihydro-benzo[1,4]oxazin-2-one correlates with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .科学研究应用

合成方法和应用

3,4-二氢苯并[1,4]恶嗪-2-酮化合物因其在生物学和医学中的潜在应用而成为研究的重点。已经开发出创新的合成方法,使用 2-氨基苯酚等起始原料来创建 3,4-二氢-2H-苯并[1,4]恶嗪的各种衍生物 (詹淑婷, 2012)。1,4-恶嗪及其苯并衍生物(包括二氢-1,4-恶嗪)的物理、化学性质和合成已得到广泛综述,为其潜在应用提供了见解 (R. Aitken & K. Aitken, 2008)。

绿色合成和药物应用

已经开发出一种绿色且高效的无催化剂 3,4-二氢-2H-苯并[1,4]恶嗪合成方法。这种方法具有非对映选择性,涉及一锅多组分策略,为创建不同的功能性取代苯并恶嗪支架提供了广泛的范围,这些支架可能在药物应用中很有用 (N. Kushwaha et al., 2020)。

药理学中的双重作用剂

3,4-二氢-2H-苯并[1,4]恶嗪衍生物已被开发为双重作用剂,显示出阻断血栓素 A2 受体和激活前列环素受体的潜力。这表明它们在治疗血栓和心血管疾病中具有有希望的作用,而不会引起低血压副作用 (M. Ohno et al., 2006)。

抗菌特性

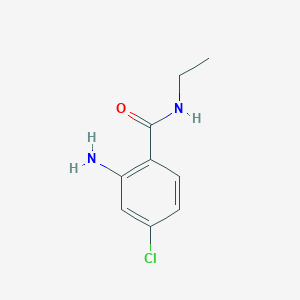

已经合成了三唑官能化的 2H-苯并[1,4]恶嗪-3(4H)-酮并测试了它们的抗菌活性。分子对接研究证实了它们作为抗菌剂的潜力,特别是针对金黄色葡萄球菌 (Rajitha Bollu et al., 2017)。

其他应用

除了在药物中的应用外,3,4-二氢苯并[1,4]恶嗪-2-酮衍生物还有多种应用,包括它们作为阳离子配体、发光材料以及贵金属离子的还原剂的作用 (W. Wattanathana et al., 2017)。

作用机制

Target of Action

The primary targets of 3,4-Dihydro-benzo[1,4]oxazin-2-one are Gram-positive and Gram-negative bacteria . This compound has shown potent antimicrobial activity against these bacteria, making it a potential candidate for the development of new antimicrobial agents .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . The presence of a fluorine atom in the compound plays an important role in enhancing its antimicrobial properties .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .

Result of Action

The result of the action of 3,4-Dihydro-benzo[1,4]oxazin-2-one is the inhibition of bacterial growth. The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for the development of new antimicrobial agents.

Action Environment

The action of 3,4-Dihydro-benzo[1,4]oxazin-2-one can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .

生化分析

Biochemical Properties

3,4-Dihydro-benzo[1,4]oxazin-2-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have inhibitory activity against protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme and chlorophyll . This interaction suggests that 3,4-Dihydro-benzo[1,4]oxazin-2-one could potentially influence a variety of biochemical reactions.

Cellular Effects

The cellular effects of 3,4-Dihydro-benzo[1,4]oxazin-2-one are diverse and depend on the specific context. For example, it has been reported to have anticancer activity against breast cancer cell lines MCF 7 and MDA-MB-231 . This suggests that 3,4-Dihydro-benzo[1,4]oxazin-2-one could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3,4-Dihydro-benzo[1,4]oxazin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to inhibit protoporphyrinogen oxidase (protox), suggesting that it could exert its effects at the molecular level by inhibiting this enzyme .

Temporal Effects in Laboratory Settings

It has been reported that this compound can undergo a reaction accelerated by visible-light irradiation under metal and photocatalyst-free conditions . This suggests that the stability, degradation, and long-term effects of 3,4-Dihydro-benzo[1,4]oxazin-2-one on cellular function could be influenced by environmental conditions such as light exposure.

Metabolic Pathways

Given its reported inhibitory activity against protoporphyrinogen oxidase (protox), it could potentially be involved in the heme and chlorophyll biosynthesis pathways .

属性

IUPAC Name |

3,4-dihydro-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-4,9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBUTMYDZLUVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2823200.png)

![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)

![N~4~-(3,4-dimethylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2823204.png)

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide](/img/structure/B2823213.png)

![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)